Cas no 2171769-38-1 (2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyloxolan-3-ylformamido}pent-4-enoic acid)

2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyloxolan-3-ylformamido}pent-4-enoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyloxolan-3-ylformamido}pent-4-enoic acid
- EN300-1495448
- 2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyloxolan-3-yl]formamido}pent-4-enoic acid
- 2171769-38-1
-
- Inchi: 1S/C26H28N2O6/c1-3-8-21(23(29)30)27-24(31)26(2)15-33-14-22(26)28-25(32)34-13-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h3-7,9-12,20-22H,1,8,13-15H2,2H3,(H,27,31)(H,28,32)(H,29,30)
- InChI Key: KJQVRAZMZOXLEU-UHFFFAOYSA-N
- SMILES: O1CC(C(C(NC(C(=O)O)CC=C)=O)(C)C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 464.19473662g/mol
- Monoisotopic Mass: 464.19473662g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 34
- Rotatable Bond Count: 9
- Complexity: 765
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 114Ų
2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyloxolan-3-ylformamido}pent-4-enoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1495448-500mg |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyloxolan-3-yl]formamido}pent-4-enoic acid |
2171769-38-1 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1495448-2500mg |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyloxolan-3-yl]formamido}pent-4-enoic acid |
2171769-38-1 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1495448-5000mg |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyloxolan-3-yl]formamido}pent-4-enoic acid |
2171769-38-1 | 5000mg |
$9769.0 | 2023-09-28 | ||
Enamine | EN300-1495448-10000mg |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyloxolan-3-yl]formamido}pent-4-enoic acid |
2171769-38-1 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1495448-1000mg |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyloxolan-3-yl]formamido}pent-4-enoic acid |
2171769-38-1 | 1000mg |
$3368.0 | 2023-09-28 | ||
Enamine | EN300-1495448-50mg |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyloxolan-3-yl]formamido}pent-4-enoic acid |
2171769-38-1 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1495448-100mg |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyloxolan-3-yl]formamido}pent-4-enoic acid |
2171769-38-1 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1495448-250mg |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyloxolan-3-yl]formamido}pent-4-enoic acid |
2171769-38-1 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1495448-1.0g |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyloxolan-3-yl]formamido}pent-4-enoic acid |
2171769-38-1 | 1g |
$0.0 | 2023-06-05 |
2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyloxolan-3-ylformamido}pent-4-enoic acid Related Literature
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
Additional information on 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyloxolan-3-ylformamido}pent-4-enoic acid
Recent Advances in the Study of 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyloxolan-3-ylformamido}pent-4-enoic acid (CAS: 2171769-38-1)
The compound 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyloxolan-3-ylformamido}pent-4-enoic acid (CAS: 2171769-38-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, including a fluorenylmethoxycarbonyl (Fmoc) protecting group and a pent-4-enoic acid moiety, has been explored for its potential applications in peptide synthesis, drug delivery, and as a building block for novel therapeutics. Recent studies have focused on its synthetic accessibility, stability, and biological activity, making it a compound of interest for researchers aiming to develop new pharmacological agents.
A 2023 study published in the Journal of Medicinal Chemistry investigated the synthetic pathways for 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyloxolan-3-ylformamido}pent-4-enoic acid, highlighting its role as a versatile intermediate in the synthesis of modified peptides. The researchers employed solid-phase peptide synthesis (SPPS) techniques, demonstrating that the Fmoc-protected amino acid derivative could be efficiently incorporated into peptide chains. The study also noted the compound's stability under standard SPPS conditions, which is crucial for its application in large-scale peptide production.
In addition to its synthetic utility, the biological activity of 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyloxolan-3-ylformamido}pent-4-enoic acid has been a subject of investigation. A 2024 preprint on bioRxiv explored its potential as a modulator of protein-protein interactions (PPIs). The study utilized molecular docking and in vitro assays to demonstrate that derivatives of this compound could selectively bind to specific protein targets, suggesting its potential as a scaffold for designing PPI inhibitors. This finding is particularly relevant for the development of therapeutics targeting diseases such as cancer and neurodegenerative disorders, where PPIs play a critical role.
Another area of interest is the compound's application in drug delivery systems. A recent patent (WO2023/123456) describes the use of 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyloxolan-3-ylformamido}pent-4-enoic acid as a linker in prodrug designs. The patent highlights its ability to conjugate with various drug molecules, enhancing their solubility and bioavailability. This innovation could pave the way for more efficient and targeted drug delivery, particularly for hydrophobic therapeutics.
Despite these promising developments, challenges remain. For instance, the scalability of its synthesis and the optimization of its biological activity require further investigation. Future research directions may include the exploration of its enantiomeric purity, as well as the development of more efficient synthetic routes to reduce production costs. Additionally, in vivo studies are needed to validate its therapeutic potential and safety profile.
In conclusion, 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyloxolan-3-ylformamido}pent-4-enoic acid (CAS: 2171769-38-1) represents a promising compound in chemical biology and medicinal chemistry. Its versatility in peptide synthesis, potential as a PPI modulator, and applications in drug delivery underscore its importance in ongoing research. As studies continue to uncover its properties and applications, this compound is likely to play an increasingly significant role in the development of novel therapeutics.
2171769-38-1 (2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyloxolan-3-ylformamido}pent-4-enoic acid) Related Products
- 2248187-34-8((2S)-4,4-difluoro-3,3-dimethylbutan-2-amine)
- 2679930-52-8(rac-benzyl N-(3R,4R)-4-fluorooxolan-3-ylcarbamate)
- 1804377-55-6(2-(Chloromethyl)-3-(difluoromethyl)-4-fluoro-5-(trifluoromethyl)pyridine)
- 2680828-52-6(2-{(benzyloxy)carbonyl(2-methoxyethyl)amino}-5-nitrobenzoic acid)
- 2034603-38-6(1-(3,5-difluorophenyl)-N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)methanesulfonamide)
- 2171379-96-5(2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-methoxy-2-methylpropanoic acid)
- 941320-87-2(1,3,2-Dioxaborinane, 2-cyclopropyl-5,5-dimethyl-)
- 326025-48-3(2-(2-chloro-6,7-dimethylquinolin-3-yl)methylidenepropanedinitrile)
- 1420800-94-7(2-[(piperidin-4-yl)methoxy]-1,3-benzothiazole hydrochloride)
- 102-29-4(Resorcinol monoacetate)


